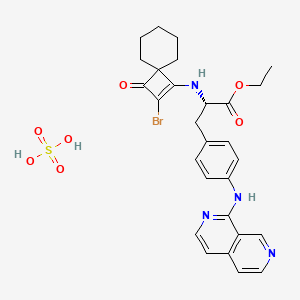
Zaurategrast ethyl ester sulfate
Übersicht
Beschreibung
Zaurategrast ethyl ester sulfate is not directly mentioned in the provided papers. However, the papers discuss the esterification of levulinic acid with ethanol and other alcohols using sulfated zirconia-based catalysts, which is relevant to the synthesis of ester sulfates like this compound. Levulinic acid is a key biomass-derived chemical that can be transformed into valuable fuels and chemicals, including esters that serve as fuel additives and plasticizers . The esterification process is also applicable to fatty acids, where the alkyl esters of long-chain fatty acids are synthesized for industrial and daily life applications . The papers highlight the importance of catalysts in these reactions, with sulfated zirconia and its composites being efficient for the esterification process .
Synthesis Analysis
The synthesis of esters, such as ethyl levulinate, involves the esterification of levulinic acid with alcohols, and the efficiency of this process is significantly influenced by the catalyst used. Sulfated mesoporous zirconosilicates, particularly sulfated Zr–SBA-15 with an optimum Zr content, have been identified as superior catalysts for this reaction due to their high density of acid sites and the accessibility of organic reactants . Similarly, sulfated zirconia (SO4^2−/ZrO2) has been proven to be an efficient catalyst for the esterification of fatty acids with alcohols . The synthesis of esters is also facilitated by sulfated ZrO2/TiO2 nanocomposites, which show enhanced catalytic activity compared to sulfated TiO2 nanorods .
Molecular Structure Analysis
The molecular structure of esters formed through esterification is influenced by the catalysts used in the reaction. The papers do not provide direct information on the molecular structure of this compound, but they do discuss the structural properties of catalysts like sulfated zirconosilicates and their influence on the esterification process . The structural properties of these catalysts, such as the density of acid sites and the dispersibility of these sites, are crucial for the reaction's efficiency .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of esters are esterification reactions between acids and alcohols. The papers describe the esterification of levulinic acid with ethanol and the esterification of fatty acids with simple alcohols . The efficiency of these reactions is closely related to the catalyst used, with sulfated zirconia-based catalysts showing high efficiency . The degree of esterification is also affected by the length and unsaturation level of the fatty acid chains .
Physical and Chemical Properties Analysis
The physical and chemical properties of the esters produced through esterification are not detailed in the papers. However, the papers do discuss the properties of the catalysts, such as the mesoporous structure of sulfated zirconosilicates and the surface content of sulfate groups on sulfated ZrO2/TiO2 nanocomposites . These properties are important as they affect the catalytic activity and, consequently, the yield and quality of the esters produced .
Wissenschaftliche Forschungsanwendungen
CDP323 sulfate has been extensively studied for its potential therapeutic applications, particularly in the treatment of autoimmune diseases such as multiple sclerosis. Its primary mechanism of action involves blocking the action of alpha4 integrin, which is expected to be of therapeutic benefit in managing autoimmune diseases .
Preclinical investigations have shown that CDP323 sulfate possesses anti-inflammatory properties, and phase 1 data in human volunteers have suggested that it is a potent and effective alpha4 integrin inhibitor that is well tolerated at oral doses up to 1000 milligrams twice daily .
Wirkmechanismus
The mechanism of action of CDP323 sulfate involves preventing immune cells from migrating from blood vessels through the vessel walls to reach various inflamed tissues, including the brain. This inhibition of cell migration prevents immunogenic reactions that lead to tissue damage, which is often a consequence of uncontrolled cell migration .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Zaurategrast ethyl ester sulfate interacts with α4β1/α4β7 integrin . The nature of these interactions involves the compound binding to the integrin, thereby inhibiting its function . This interaction plays a crucial role in the biochemical reactions involving this compound .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by preventing immune cells from migrating from blood vessels to inflamed tissues, including the brain . This mechanism is thought to prevent overshooting immune reactions and subsequent tissue damage as seen during uncontrolled immune cell migration as in multiple sclerosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to α4β1/α4β7 integrin . This binding interaction inhibits the function of the integrin, thereby preventing immune cells from migrating to inflamed tissues . This mechanism of action is similar to that of the monoclonal antibody natalizumab .
Dosage Effects in Animal Models
In animal models, this compound has been shown to be effective in reducing disease severity when given prophylactically and therapeutically
Vorbereitungsmethoden
The synthesis of CDP323 sulfate involves several steps, including the formation of the core structure and subsequent functionalization. The synthetic route typically includes the following steps:
- Formation of the core structure through a series of condensation and cyclization reactions.
- Introduction of the bromine atom and other functional groups through halogenation and substitution reactions.
- Final purification and crystallization to obtain the pure compound .
Industrial production methods for CDP323 sulfate would involve scaling up these synthetic steps, optimizing reaction conditions, and ensuring consistent quality and yield through rigorous quality control measures.
Analyse Chemischer Reaktionen
CDP323 sulfate undergoes various chemical reactions, including:
Hydrolysis: The compound is hydrolyzed in vitro using human liver and intestinal microsomes and recombinant human carboxylesterases.
Transesterification: In the presence of ethanol, CDP323 sulfate undergoes transesterification, which competes with hydrolysis without impairing the overall clearance of the ester prodrug.
Common reagents and conditions used in these reactions include human liver and intestinal microsomes, recombinant human carboxylesterases, and ethanol. The major products formed from these reactions are the hydrolyzed and transesterified derivatives of CDP323 sulfate.
Vergleich Mit ähnlichen Verbindungen
CDP323 sulfate is similar to other alpha4 integrin antagonists, such as natalizumab, which is a monoclonal antibody used in the treatment of multiple sclerosis. CDP323 sulfate is unique in that it is a small-molecule prodrug, which allows for oral administration, whereas natalizumab is administered intravenously .
Similar compounds include:
Natalizumab: A monoclonal antibody that also targets alpha4 integrin.
Vedolizumab: Another monoclonal antibody that targets alpha4beta7 integrin and is used in the treatment of inflammatory bowel diseases.
CDP323 sulfate’s uniqueness lies in its small-molecule structure and oral bioavailability, which offers a more convenient administration route compared to intravenous monoclonal antibodies.
Eigenschaften
IUPAC Name |
ethyl (2S)-2-[(2-bromo-3-oxospiro[3.5]non-1-en-1-yl)amino]-3-[4-(2,7-naphthyridin-1-ylamino)phenyl]propanoate;sulfuric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29BrN4O3.H2O4S/c1-2-36-27(35)22(33-24-23(29)25(34)28(24)12-4-3-5-13-28)16-18-6-8-20(9-7-18)32-26-21-17-30-14-10-19(21)11-15-31-26;1-5(2,3)4/h6-11,14-15,17,22,33H,2-5,12-13,16H2,1H3,(H,31,32);(H2,1,2,3,4)/t22-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMQWVIKICWIKQ-FTBISJDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)NC2=NC=CC3=C2C=NC=C3)NC4=C(C(=O)C45CCCCC5)Br.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)NC2=NC=CC3=C2C=NC=C3)NC4=C(C(=O)C45CCCCC5)Br.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31BrN4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
647.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-Benzyl-3-(chloromethyl)azetidin-3-yl]methanol](/img/structure/B2516541.png)
![Tert-butyl 7-(6-bromopyridine-3-carbonyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2516542.png)
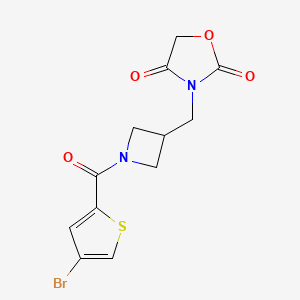
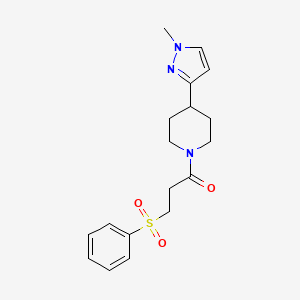


![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2516552.png)
![5-(2,3-dihydro-1H-inden-5-yl)-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2516553.png)
![2-[4-(1-Hydroxyethyl)phenoxy]-2-methylpropanoic acid](/img/structure/B2516554.png)
![1-(4-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetate](/img/structure/B2516555.png)
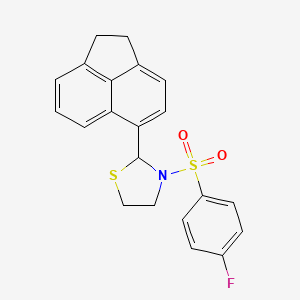
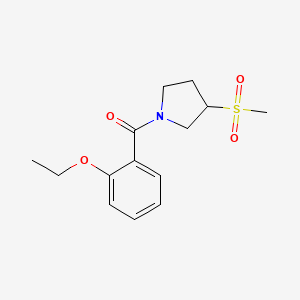
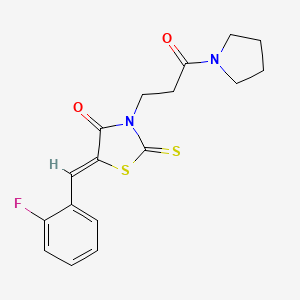
![4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-amine;hydrochloride](/img/structure/B2516562.png)